G244-LM

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

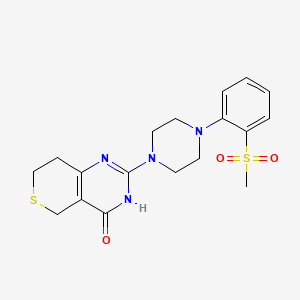

2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S2/c1-27(24,25)16-5-3-2-4-15(16)21-7-9-22(10-8-21)18-19-14-6-11-26-12-13(14)17(23)20-18/h2-5H,6-12H2,1H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQPAEVPPSCQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3=NC4=C(CSCC4)C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

G244-LM: A Potent and Specific Tankyrase 1/2 Inhibitor for Wnt Signaling Pathway Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G244-LM is a potent and specific small-molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrases, this compound prevents the degradation of AXIN, a crucial component of the β-catenin destruction complex. This leads to the stabilization of AXIN levels, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target gene expression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and a visual representation of its role in the Wnt signaling pathway.

Introduction to Tankyrase and the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved cellular signaling cascade that plays a critical role in embryonic development, tissue homeostasis, and adult stem cell regulation. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC), where mutations in the Adenomatous Polyposis Coli (APC) gene are prevalent.

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They act as positive regulators of the Wnt/β-catenin pathway by targeting the AXIN protein complex for degradation. Tankyrases catalyze the PARsylation of AXIN, marking it for ubiquitination and subsequent proteasomal degradation. This destabilization of the β-catenin destruction complex (comprising AXIN, APC, GSK3β, and CK1α) leads to the accumulation of β-catenin in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes, such as AXIN2 and c-Myc, driving cell proliferation.

Inhibition of tankyrase activity presents a promising therapeutic strategy to counteract aberrant Wnt signaling in cancer by restoring the function of the β-catenin destruction complex.

This compound: Mechanism of Action

This compound is a small molecule that specifically inhibits the catalytic activity of both TNKS1 and TNKS2. Its mechanism of action involves the following key steps:

-

Binding to Tankyrase: this compound binds to the nicotinamide-binding pocket of the PARP catalytic domain of TNKS1 and TNKS2.

-

Inhibition of PARsylation: This binding event prevents the auto-PARsylation of tankyrases and the PARsylation of their substrates, most notably AXIN1 and AXIN2.

-

Stabilization of AXIN: By preventing PARsylation, this compound shields AXIN from recognition by the E3 ubiquitin ligase RNF146, thereby inhibiting its ubiquitination and proteasomal degradation.

-

Enhanced β-catenin Degradation: The resulting increase in cellular AXIN levels promotes the assembly and activity of the β-catenin destruction complex. This leads to the efficient phosphorylation and subsequent degradation of β-catenin.

-

Downregulation of Wnt Target Genes: The reduction in nuclear β-catenin levels leads to the transcriptional repression of Wnt target genes, ultimately inhibiting the proliferation of Wnt-dependent cancer cells.

Quantitative Data

The following tables summarize the in vitro biochemical and cellular activities of this compound and the structurally related, more metabolically stable compound, G007-LK.

Table 1: Biochemical Activity of Tankyrase Inhibitors

| Compound | Target | IC50 (nM) |

| G007-LK | TNKS1 | 46[1][2][3] |

| TNKS2 | 25[1][2] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Table 2: Cellular Activity of Tankyrase Inhibitors in Wnt Signaling Reporter Assays

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound | HEK293 (Wnt3a stimulated) | TOPbrite Reporter | ~0.03 |

| G007-LK | HEK293 (Wnt3a stimulated) | TOPbrite Reporter | 0.05 |

IC50 values represent the concentration of the inhibitor required to reduce Wnt-driven luciferase reporter activity by 50%.

Table 3: Cellular Activity of this compound and G007-LK in Colorectal Cancer (CRC) Cell Lines

| Cell Line | APC Status | Compound | Effect on Wnt Reporter/Target Gene Expression |

| HCT-15 | Mutant | This compound | ~50% inhibition |

| HCT-15 | Mutant | G007-LK | ~50% inhibition |

| COLO-320DM | Mutant | G007-LK | Significant Inhibition |

| SW480 | Mutant | G007-LK | Significant Inhibition |

| DLD-1 | Mutant | G007-LK | Significant Inhibition |

| RKO | Wild-Type | G007-LK | No significant inhibition |

The effect is presented as the approximate percentage of inhibition of Wnt signaling at a concentration of 1 µM for this compound and G007-LK.

Experimental Protocols

Tankyrase Enzymatic Assay (In Vitro Auto-PARsylation Assay)

This protocol describes a method to determine the in vitro potency of inhibitors against tankyrase enzymes by measuring their auto-poly(ADP-ribosyl)ation activity.

Materials:

-

Recombinant human Tankyrase 1 (TNKS1) or Tankyrase 2 (TNKS2) enzyme

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% BSA, 1 mM DTT

-

Biotinylated NAD+

-

Streptavidin-coated plates (e.g., 96-well format)

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop Solution (e.g., 1 M H2SO4)

-

Plate reader capable of measuring absorbance at 450 nm

-

This compound and other test compounds dissolved in DMSO

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Enzyme Reaction:

-

Add 25 µL of the diluted compounds or vehicle (DMSO in Assay Buffer) to the wells of a microplate.

-

Add 25 µL of pre-diluted TNKS1 or TNKS2 enzyme in Assay Buffer to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+ in Assay Buffer to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Detection:

-

Stop the reaction by adding an appropriate stop reagent or by transferring the reaction mixture to a streptavidin-coated plate.

-

If using a streptavidin-coated plate, transfer 50 µL of the reaction mixture to each well of the pre-washed plate.

-

Incubate the plate at room temperature for 60 minutes to allow the biotinylated PAR chains to bind to the streptavidin.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP conjugate diluted in Wash Buffer to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of HRP substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Stop the reaction by adding 100 µL of Stop Solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Wnt Signaling Reporter Assay (Luciferase-Based)

This protocol outlines a cell-based assay to measure the effect of this compound on Wnt/β-catenin signaling using a luciferase reporter system.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TOPflash (or SuperTOPflash) luciferase reporter plasmid (contains TCF/LEF binding sites driving firefly luciferase expression)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned medium or recombinant Wnt3a protein

-

This compound and other test compounds dissolved in DMSO

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293T cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate the cells at 37°C in a 5% CO2 incubator overnight.

-

-

Transfection:

-

Co-transfect the cells with the TOPflash and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24 hours post-transfection.

-

-

Compound Treatment and Wnt Stimulation:

-

Prepare serial dilutions of this compound and control compounds in cell culture medium.

-

Aspirate the transfection medium and add the compound dilutions to the cells.

-

Incubate for 1-2 hours.

-

Add Wnt3a conditioned medium or recombinant Wnt3a protein to the wells to stimulate the Wnt signaling pathway. Include a set of unstimulated control wells.

-

Incubate the plate for an additional 16-24 hours.

-

-

Luciferase Assay:

-

Equilibrate the dual-luciferase reporter assay reagents to room temperature.

-

Aspirate the medium from the wells and lyse the cells with passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold change in Wnt signaling activity relative to the unstimulated control.

-

Determine the percentage of inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated vehicle control.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

Wnt/β-catenin Signaling Pathway and the Role of this compound

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for evaluating a tankyrase inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of tankyrase in the Wnt/β-catenin signaling pathway. Its potent and specific inhibitory activity allows for the precise modulation of this pathway in vitro and in cellular models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of tankyrase inhibition in Wnt-driven diseases. Further research, including in vivo efficacy and safety studies, is necessary to fully elucidate the clinical potential of tankyrase inhibitors like this compound.

References

Unraveling the β-Catenin Destruction Complex: A Technical Guide for Researchers

A comprehensive search has yielded no publicly available scientific literature or clinical trial data for a compound designated "G244-LM." This suggests that "this compound" may be an internal development code, a compound not yet disclosed in public forums, or a potential misidentification. Therefore, this guide provides an in-depth technical overview of the β-catenin destruction complex, a critical regulator of the Wnt signaling pathway and a key target in drug development. The principles and methodologies described herein are fundamental for assessing the impact of any novel compound, such as this compound, on this complex.

Executive Summary

The Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers and other diseases. Central to the control of this pathway is the β-catenin destruction complex, a multi-protein assembly that targets the transcriptional coactivator β-catenin for proteasomal degradation. In the absence of a Wnt signal, this complex is active, keeping cytoplasmic β-catenin levels low. Pharmacological modulation of the destruction complex represents a promising therapeutic strategy. This guide details the molecular architecture and function of the β-catenin destruction complex, outlines key experimental protocols for its study, and provides a framework for evaluating the effects of novel inhibitory or activating compounds.

The β-Catenin Destruction Complex: Core Components and Mechanism

The β-catenin destruction complex is a dynamic assembly of proteins that collaboratively sequester, phosphorylate, and mark β-catenin for ubiquitination and subsequent degradation by the proteasome.[1][2][3]

Core Components

The primary components of the destruction complex are:

-

Axin: A scaffold protein that serves as the core of the complex, bringing together the other components.[1][3] Its concentration is rate-limiting for the complex's activity.

-

Adenomatous Polyposis Coli (APC): A large tumor suppressor protein that binds to β-catenin and enhances its phosphorylation. Mutations in APC are a leading cause of colorectal cancer.

-

Glycogen Synthase Kinase 3β (GSK3β): A serine/threonine kinase that sequentially phosphorylates β-catenin at specific N-terminal residues (S33, S37, and T41).

-

Casein Kinase 1α (CK1α): A serine/threonine kinase that primes β-catenin for phosphorylation by GSK3β by first phosphorylating it at serine 45 (S45).

-

β-TrCP (Beta-transducin repeat-containing protein): An E3 ubiquitin ligase that recognizes and binds to the phosphorylated N-terminus of β-catenin, leading to its polyubiquitination.

Mechanism of Action

In the absence of a Wnt ligand, the destruction complex is active and facilitates the following sequential events:

-

Sequestration: Axin and APC bind to cytoplasmic β-catenin.

-

Priming Phosphorylation: CK1α phosphorylates β-catenin at S45.

-

Sequential Phosphorylation: This priming event allows GSK3β to subsequently phosphorylate β-catenin at T41, S37, and S33.

-

Ubiquitination: The phosphorylated degron on β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, which polyubiquitinates β-catenin.

-

Proteasomal Degradation: Polyubiquitinated β-catenin is targeted for degradation by the 26S proteasome.

This process maintains low levels of free cytoplasmic β-catenin, preventing its translocation to the nucleus and the subsequent activation of Wnt target genes.

Wnt-Mediated Inhibition of the Destruction Complex

Upon binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors, a signaling cascade is initiated that leads to the inactivation of the destruction complex. This involves the recruitment of the scaffold protein Dishevelled (Dvl) to the plasma membrane, which in turn recruits Axin and other components of the destruction complex. This sequestration of the complex at the membrane prevents it from targeting β-catenin for degradation. As a result, newly synthesized β-catenin accumulates in the cytoplasm, translocates to the nucleus, and co-activates TCF/LEF transcription factors to drive the expression of Wnt target genes.

Pharmacological Modulation of the Destruction Complex

Targeting the β-catenin destruction complex is a key strategy in the development of therapeutics for Wnt-driven cancers. Novel compounds can either enhance or inhibit the activity of the complex.

Enhancers of β-Catenin Destruction

These compounds are of significant interest for cancer therapy as they promote the degradation of β-catenin, even in the presence of oncogenic mutations in upstream components of the Wnt pathway.

| Compound | Mechanism of Action | Reference |

| XAV939 | Inhibits Tankyrase (TNKS), leading to the stabilization of Axin and enhanced β-catenin degradation. | |

| Pyrvinium | Activates CK1α, thereby promoting the phosphorylation and subsequent degradation of β-catenin. | |

| KYA1797 | Binds to the RGS domain of Axin, activating GSK3β and promoting β-catenin phosphorylation and degradation. |

Inhibitors of β-Catenin Destruction

While generally pro-tumorigenic, inhibitors can be valuable research tools for studying the dynamics of the Wnt pathway.

| Compound Class | Mechanism of Action | Reference |

| Tankyrase Inhibitors (e.g., IWR-1) | Stabilize Axin, but paradoxically can also lead to Wnt pathway inhibition in some contexts. |

Experimental Protocols for Assessing Compound Activity

The following are key experimental methodologies for characterizing the effect of a novel compound, such as the conceptual this compound, on the β-catenin destruction complex.

Luciferase Reporter Assay for Wnt/β-Catenin Signaling

-

Principle: This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin. A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene is transfected into cells.

-

Methodology:

-

Seed cells (e.g., HEK293T, SW480) in a 96-well plate.

-

Transfect cells with a TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with mutated TCF/LEF sites (e.g., FOPFlash). A Renilla luciferase plasmid is often co-transfected for normalization.

-

Treat cells with the test compound at various concentrations. Wnt3a conditioned media can be used as a positive control for pathway activation.

-

After a suitable incubation period (e.g., 24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

-

Calculate the ratio of TOPFlash to FOPFlash activity, normalized to the Renilla control.

-

-

Data Interpretation: A decrease in the TOP/FOP ratio in the presence of the compound suggests inhibition of the Wnt/β-catenin pathway, potentially through enhancement of destruction complex activity.

Western Blot Analysis of β-Catenin and Axin Levels

-

Principle: This technique allows for the direct measurement of the protein levels of key components of the destruction complex and its primary target.

-

Methodology:

-

Culture cells (e.g., DLD-1, HCT116) and treat with the test compound for various time points and concentrations.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total β-catenin, active (non-phosphorylated) β-catenin, Axin, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

-

Quantify band intensities using densitometry.

-

-

Data Interpretation: A compound that enhances destruction complex activity would be expected to decrease total and active β-catenin levels and potentially increase Axin levels (if its mechanism involves Axin stabilization).

Co-Immunoprecipitation of Destruction Complex Components

-

Principle: This method is used to assess the protein-protein interactions within the destruction complex and how they are affected by a test compound.

-

Methodology:

-

Treat cultured cells with the test compound.

-

Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Incubate the cell lysate with an antibody against one component of the complex (e.g., Axin or APC) that is conjugated to magnetic or agarose beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins and analyze the eluate by Western blot using antibodies against other components of the complex (e.g., β-catenin, GSK3β, CK1α).

-

-

Data Interpretation: Changes in the amount of co-precipitated proteins in the presence of the compound can indicate alterations in the assembly or stability of the destruction complex.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for conceptualizing the complex interactions within the Wnt/β-catenin pathway and the experimental approaches to study them.

Figure 1: Canonical Wnt/β-catenin signaling pathway.

Figure 2: Workflow for assessing compound effects.

Conclusion

The β-catenin destruction complex is a highly regulated and critical node in the Wnt signaling pathway. Its intricate mechanism of action presents multiple opportunities for therapeutic intervention. While no specific information on "this compound" is currently available in the public domain, the experimental methodologies and conceptual frameworks presented in this guide provide a robust foundation for the investigation of any novel compound's effect on this pivotal complex. A multi-faceted approach, combining transcriptional reporter assays, direct measurement of protein levels and stability, and analysis of protein-protein interactions, is essential for a comprehensive understanding of a compound's mechanism of action and its potential as a modulator of Wnt/β-catenin signaling.

References

An In-Depth Technical Guide to G244-LM: A Novel Tankyrase Inhibitor for APC-Mutant Colorectal Cancers

Abstract

G244-LM is a potent and specific small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. Developed as a tool to probe the Wnt/β-catenin signaling pathway, this compound has demonstrated significant activity in preclinical models of colorectal cancer (CRC), particularly those harboring mutations in the Adenomatous Polyposis Coli (APC) gene. By preventing the poly(ADP-ribosyl)ation-dependent degradation of AXIN, a key component of the β-catenin destruction complex, this compound promotes the destabilization of β-catenin, thereby attenuating the oncogenic signaling cascade that drives a majority of colorectal cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data from key studies.

Introduction: Targeting the Wnt/β-Catenin Pathway in Colorectal Cancer

The Wnt/β-catenin signaling pathway is a critical regulator of cellular proliferation and differentiation. Its aberrant activation, most commonly through mutations in the APC tumor suppressor gene, is an initiating event in the vast majority of colorectal cancers. These mutations lead to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for a host of genes driving cell growth and proliferation.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family and have emerged as key positive regulators of the Wnt pathway. Tankyrases PARsylate AXIN, marking it for ubiquitination and subsequent proteasomal degradation. This degradation of AXIN, a scaffold protein for the β-catenin destruction complex, leads to the stabilization of β-catenin and downstream signaling. Small-molecule inhibitors of tankyrase, such as this compound and the related compound G007-LK, have been developed to counteract this process.[1] These inhibitors stabilize AXIN levels, enhance β-catenin degradation, and suppress the growth of APC-mutant CRC cells.

Mechanism of Action of this compound

This compound functions by directly inhibiting the catalytic PARP domain of TNKS1 and TNKS2. This inhibition prevents the auto-PARsylation of tankyrases and the PARsylation of their substrates, most notably AXIN1 and AXIN2. The resulting stabilization of AXIN proteins enhances the activity of the β-catenin destruction complex (comprising AXIN, APC, GSK3β, and CK1α), leading to the phosphorylation, ubiquitination, and proteasomal degradation of β-catenin. This cascade effectively reduces the levels of nuclear β-catenin available for transcriptional activation of Wnt target genes.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound and its closely related analog, G007-LK.

Table 1: In Vitro Activity of Tankyrase Inhibitors

| Compound | Target/Assay | Cell Line | IC₅₀ (nM) | Notes |

| G007-LK | TNKS1 (biochemical) | - | 46 | Selective over PARP1 (>20 µM). |

| G007-LK | TNKS2 (biochemical) | - | 25 | Selective over PARP1 (>20 µM). |

| G007-LK | Wnt Signaling (cellular) | - | 50 | |

| This compound | Wnt3a-induced signaling | HEK293 | Complete Inhibition | Assayed by TCF-driven luciferase reporter. |

| This compound | APC-mutant signaling | HCT-15 | ~50% Inhibition | Assayed by TCF-driven luciferase reporter. |

Table 2: Cellular Effects of this compound and G007-LK on Colorectal Cancer Cell Lines

| Cell Line | APC Mutation Status | Effect on Wnt Signaling | Effect on Colony Formation (0.2 µM) |

| COLO-320DM | Mutant | Sensitive (Inhibition) | Suppressed |

| SW403 | Mutant | Sensitive (Inhibition) | Suppressed |

| HCT-15 | Mutant | Partially Sensitive (~50% inhibition) | Not Suppressed |

| DLD-1 | Mutant | Resistant | Not Suppressed |

| SW480 | Mutant | Resistant | Not specified |

| COLO-205 | Mutant | Resistant | Not specified |

Data compiled from Lau et al., 2013.

Table 3: In Vivo Antitumor Efficacy of G007-LK in Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Notes |

| COLO-320DM | G007-LK (50 mg/kg) | i.p., daily | 72% | Well tolerated. |

| SW403 | G007-LK | i.p., daily or twice daily | up to 71% | Doses produced <10% change in body weight. |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research by Lau et al., 2013.

Cell Culture and Reagents

-

Cell Lines: Human colorectal cancer cell lines (COLO-320DM, SW403, HCT-15, DLD-1, SW480, COLO-205) and HEK293 cells were obtained from ATCC and maintained according to their guidelines.

-

Compounds: this compound and G007-LK were synthesized and dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.

Wnt/β-catenin Reporter Assay

This assay measures the transcriptional activity of the Wnt pathway.

-

Cell Seeding: Plate cells (e.g., HEK293, HCT-15) stably expressing a TCF-driven luciferase reporter (TOPbrite) in 96-well plates.

-

Compound Treatment: The following day, treat cells with a serial dilution of this compound or G007-LK. For ligand-dependent activation, add Wnt3a-conditioned media to HEK293 cells.

-

Incubation: Incubate for 24-48 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a standard luciferase assay system and a plate reader. A control reporter (e.g., SV40-luciferase) should be used to normalize for non-specific effects.

Western Blot Analysis

This protocol is for detecting changes in protein levels of pathway components.

-

Sample Preparation: Treat CRC cells with the desired concentration of this compound or vehicle (DMSO) for 24 hours. Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein lysate per lane and separate on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against AXIN1, AXIN2, β-catenin, or a loading control (e.g., Actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Colony Formation Assay

This assay assesses the long-term effect of the compound on cell proliferation and survival.

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: Treat cells with a fixed concentration of this compound (e.g., 0.2 µM) or DMSO.

-

Incubation: Culture the cells for 7-14 days, replacing the media and compound every 3-4 days, until visible colonies form.

-

Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies manually or using imaging software.

In Vivo Xenograft Studies

This protocol outlines the procedure for evaluating antitumor efficacy in mice. (Note: All animal studies must be conducted under approved IACUC protocols).

-

Cell Implantation: Subcutaneously implant CRC cells (e.g., 5 x 10⁶ COLO-320DM cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

-

Dosing: Administer G007-LK (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily. The vehicle may consist of 15% DMSO, 17.5% Cremophor EL, and PBS.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot, qPCR).

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound and related tankyrase inhibitors.

Conclusion and Future Directions

This compound and its analogs represent a promising class of targeted therapies for Wnt-driven colorectal cancers. The data clearly demonstrate their ability to modulate the Wnt/β-catenin pathway by stabilizing AXIN proteins, leading to reduced β-catenin levels and suppression of tumor growth in sensitive preclinical models. The differential sensitivity observed across various APC-mutant cell lines suggests that biomarkers beyond the APC mutation status itself will be crucial for clinical development. Future research should focus on identifying these predictive biomarkers, optimizing the therapeutic window to mitigate potential on-target intestinal toxicity, and exploring combination strategies to overcome resistance.

References

G244-LM: A Potent Tankyrase Inhibitor for the Suppression of Colorrectal Tumor Growth

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide, with a significant portion of cases driven by mutations in the Adenomatous Polyposis Coli (APC) gene, leading to aberrant activation of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, making it a key target for therapeutic intervention. G244-LM is a novel, potent, and specific small-molecule inhibitor of tankyrase (TNKS), a key enzyme in the Wnt/β-catenin signaling cascade. This technical guide provides an in-depth overview of the role of this compound in suppressing colorectal tumor growth, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Wnt/β-catenin Signaling in Colorectal Cancer

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[1][2][3][4][5] In a quiescent state, a destruction complex, which includes Axin, APC, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.

Mutations in the APC gene, found in over 80% of colorectal cancers, disrupt the formation of the destruction complex, leading to constitutive β-catenin signaling and uncontrolled cell growth. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in this pathway by promoting the degradation of Axin, a central component of the β-catenin destruction complex. By inhibiting tankyrase, this compound stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing the oncogenic signaling cascade.

This compound: Mechanism of Action

This compound is a small-molecule inhibitor that targets the catalytic activity of tankyrase 1 and 2. The primary mechanism of this compound in suppressing colorectal tumor growth is through the inhibition of Wnt/β-catenin signaling. By preventing the poly(ADP-ribosyl)ation-dependent degradation of Axin, this compound leads to the stabilization of the β-catenin destruction complex. This, in turn, enhances the phosphorylation and subsequent degradation of β-catenin, reducing its nuclear translocation and the transcription of Wnt target genes.

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been evaluated in various preclinical models, including colorectal cancer cell lines and xenograft models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

| Cell Line | Genotype | Assay Type | Endpoint | This compound Concentration | Result | Reference |

| HCT-15 | APC mutant | TOPbrite Wnt Reporter | Inhibition of β-catenin signaling | 1 µmol/L | ~50% inhibition | |

| HCT-15 | APC mutant | AXIN2 mRNA Expression | Inhibition of β-catenin signaling | 1 µmol/L | ~50% inhibition | |

| HEK293 | - | TOPbrite Wnt Reporter | Inhibition of Wnt3a-induced signaling | Dose-response | Complete inhibition | |

| 10T1/2 | - | TOPbrite Wnt Reporter | Inhibition of Wnt3a-induced signaling | Dose-response | Complete inhibition | |

| ApcMin organoids | Apc mutant | Organoid Growth Assay | IC50 | - | 0.11 µmol/L |

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models

| Xenograft Model | Treatment | Dosing | Endpoint | Result | Reference |

| COLO-320DM | G007-LK (related compound) | - | Tumor growth inhibition | Significant inhibition | |

| SW403 | G007-LK (related compound) | - | Tumor growth inhibition | Significant inhibition | |

| HCT-15 | G007-LK (related compound) | Single i.p. dose | AXIN stabilization | Increased AXIN levels at 8, 16, and 24 hours | |

| HCT-15 | G007-LK (related compound) | Single i.p. dose | β-catenin destabilization | Decreased β-catenin levels at 8, 16, and 24 hours |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Culture and Reagents

-

Cell Lines: Human colorectal cancer cell lines (e.g., HCT-15, COLO-320DM, SW480) and other relevant cell lines (e.g., HEK293, 10T1/2) are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and stored at -20°C. Working concentrations are prepared by diluting the stock solution in cell culture media.

Western Blot Analysis

Western blotting is used to assess the protein levels of key components of the Wnt/β-catenin pathway.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Membranes are then incubated with primary antibodies (e.g., anti-β-catenin, anti-Axin, anti-phospho-GSK3β, anti-c-Myc, anti-Cyclin D1, and a loading control like anti-β-actin) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

-

Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPbrite) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, cells are treated with this compound or vehicle control (DMSO) for a specified duration.

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. Firefly luciferase activity is normalized to Renilla luciferase activity.

In Vivo Xenograft Studies

Xenograft models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Models: Immunodeficient mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human colorectal cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in Matrigel and injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as Western blotting or immunohistochemistry, to assess the levels of Wnt pathway proteins.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the Wnt/β-catenin pathway. The logical relationship of this compound's intervention is a direct inhibition of tankyrase, leading to a cascade of downstream effects that ultimately suppress tumor growth.

References

- 1. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Wnt/β-catenin pathway regulates growth and maintenance of colonospheres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azolifesciences.com [azolifesciences.com]

- 4. news-medical.net [news-medical.net]

- 5. Signaling pathways involved in colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

G244-LM: A Technical Guide to a Potent Tankyrase Inhibitor Modulating Wnt/β-catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of G244-LM, a potent and specific small-molecule inhibitor of Tankyrase-1 and Tankyrase-2 (TNKS1/2). This compound has been identified as a modulator of the Wnt/β-catenin signaling pathway, a critical pathway implicated in the development and progression of various cancers, particularly colorectal cancer.[] This document outlines the key characteristics of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound is a synthetic small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 3,5,7,8-tetrahydro-2-[4-[2-(methylsulfonyl)phenyl]-1-piperazinyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₂N₄O₃S₂ |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 1563007-08-8 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO and PEG400 |

Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway

This compound exerts its biological effects through the potent and specific inhibition of the enzymes Tankyrase-1 and Tankyrase-2.[2] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.

In the canonical Wnt pathway, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3 (GSK3), and casein kinase 1α (CK1α) targets the transcriptional coactivator β-catenin for proteasomal degradation.[3] This keeps the levels of cytoplasmic β-catenin low, preventing its translocation to the nucleus and subsequent activation of Wnt target genes.

Tankyrases promote the degradation of Axin through a process called poly(ADP-ribosyl)ation (PARsylation), which marks Axin for ubiquitination and subsequent degradation.[] By inhibiting Tankyrase activity, this compound prevents the PARsylation of Axin, leading to its stabilization.[] The increased levels of Axin enhance the activity of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and effectively downregulating Wnt/β-catenin signaling. This mechanism is particularly relevant in cancers with mutations in the APC gene, which are often dependent on Wnt signaling for their growth and survival.

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro models. A key parameter is the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%.

| Assay | Cell Line/Model | IC50 Value (µM) | Reference |

| Wnt3a-induced Signaling (TOPbrite reporter) | HEK293 | ~0.05 | |

| Growth of intestinal organoids | Mouse intestinal organoids | 0.11 | |

| Colony Formation | COLO-320DM and SW403 cells | 0.2 (concentration used) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the protocols described in Lau et al., 2013.

Wnt Signaling Reporter Assay (TOPbrite)

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.

Materials:

-

HEK293 cells stably expressing the TOPbrite (TCF/LEF-driven firefly luciferase) and SV40 (constitutively active Renilla luciferase) reporters.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

This compound stock solution (in DMSO).

-

Recombinant Wnt3a protein.

-

Dual-Luciferase Reporter Assay System.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HEK293-TOPbrite/SV40 reporter cells in 96-well plates at a density that will result in approximately 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Wnt Pathway Activation: To the appropriate wells, add recombinant Wnt3a to a final concentration that induces a robust luciferase signal. For negative controls, add a corresponding volume of the vehicle buffer for Wnt3a.

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Measurement: Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature. Lyse the cells according to the manufacturer's protocol. Measure the firefly (TOPbrite) and Renilla (SV40) luciferase activities sequentially using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

Colorectal cancer cell lines (e.g., COLO-320DM, SW403).

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution (in DMSO).

-

6-well or 12-well tissue culture plates.

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol).

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well or 12-well plates. Allow the cells to attach for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing a fixed concentration of this compound (e.g., 0.2 µM) or vehicle control (DMSO).

-

Long-Term Incubation: Incubate the plates for 7 to 13 days, replacing the medium with fresh compound-containing or control medium every 2-3 days.

-

Colony Fixation and Staining: After the incubation period, wash the wells with PBS. Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 10-15 minutes. Stain the fixed colonies with Crystal Violet solution for 10-20 minutes.

-

Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Colony Counting: Count the number of visible colonies (typically defined as colonies containing >50 cells) in each well.

-

Data Analysis: Normalize the number of colonies in the this compound-treated wells to the number of colonies in the vehicle control wells to determine the percentage of colony formation inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the characterization of this compound's effect on Wnt signaling.

Caption: A representative experimental workflow for the Wnt signaling reporter assay.

References

G244-LM (CAS No. 1563007-08-8): A Technical Guide to a Potent Tankyrase Inhibitor for Wnt Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of G244-LM, a potent and specific small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. This compound has emerged as a critical tool for investigating the role of the Wnt/β-catenin signaling pathway in cancer and other diseases. Its mechanism of action involves the stabilization of AXIN proteins, key components of the β-catenin destruction complex, leading to the suppression of Wnt-driven cellular processes.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 1563007-08-8 | [1][2][3] |

| Molecular Formula | C₁₈H₂₂N₄O₃S₂ | [1][4] |

| Molecular Weight | 406.5 g/mol | |

| SMILES | O=C(N=C(N1CCN(C2=C(S(C)(=O)=O)C=CC=C2)CC1)N3)C4=C3CCSC4 | |

| InChI | InChI=1S/C18H22N4O3S2/c1-27(24,25)16-5-3-2-4-15(16)21-7-9-22(10-8-21)18-19-14-6-11-26-12-13(14)17(23)20-18/h2-5H,6-12H2,1H3,(H,19,20,23) |

Data Presentation

This compound has demonstrated potent inhibition of Wnt signaling in various cellular contexts, particularly in colorectal cancer (CRC) cell lines with mutations in the Adenomatous Polyposis Coli (APC) gene.

In Vitro Efficacy: Inhibition of Wnt Signaling

The inhibitory activity of this compound on Wnt/β-catenin signaling has been quantified using T-cell factor (TCF)-driven luciferase reporter assays (TOPbrite) and by measuring the expression of the Wnt target gene, AXIN2.

| Cell Line | Assay Type | IC₅₀ (µM) | Notes | Reference |

| HEK293 | TOPbrite Reporter (Wnt3a stimulated) | ~0.03 | Complete inhibition of ligand-driven Wnt signaling. | |

| HCT-15 | TOPbrite Reporter (APC mutant) | ~0.1 | Partial (~50%) inhibition of APC mutation-driven signaling. | |

| HCT-15 | AXIN2 mRNA Expression | ~0.1 | Consistent with reporter assay data. |

In Vitro Efficacy: Anti-proliferative and Colony Formation Inhibition

While this compound shows limited short-term anti-proliferative effects, its impact on the clonogenic potential of cancer cells is more pronounced.

| Cell Line | Assay Type | Concentration (µM) | Effect | Reference |

| COLO-320DM | Colony Formation | 0.2 | Inhibition of colony formation. | |

| SW403 | Colony Formation | 0.2 | Inhibition of colony formation. | |

| HCT-15 | Colony Formation | 0.2 | No significant inhibition. | |

| DLD-1 | Colony Formation | 0.2 | No significant inhibition. | |

| Mouse Intestinal Organoids | Growth Assay | 0.11 (IC₅₀) | Inhibition of organoid growth. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound. The following protocols are based on the key experiments described in the scientific literature.

Wnt/β-catenin Luciferase Reporter Assay (TOPbrite)

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.

-

Cell Seeding: Plate cells (e.g., HEK293 or HCT-15) in a 96-well plate at a density that allows for optimal growth and transfection efficiency.

-

Transfection: Co-transfect the cells with a TOPbrite (or equivalent TCF/LEF reporter) plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations. For ligand-driven activation, add recombinant Wnt3a to the medium of relevant wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC₅₀ value.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of their self-renewal and long-term survival capacity.

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Compound Treatment: Add fresh medium containing this compound at the desired concentration (e.g., 0.2 µM). Include a vehicle control.

-

Incubation: Incubate the plates for 7-14 days, replacing the medium with fresh medium and compound every 3-4 days.

-

Fixation and Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain them with a crystal violet solution.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of visible colonies (typically defined as >50 cells).

-

Data Analysis: Compare the number of colonies in the this compound-treated wells to the vehicle-treated wells to determine the percentage of inhibition.

AXIN2 mRNA Expression Analysis (Quantitative Real-Time PCR)

This method quantifies the transcript levels of AXIN2, a direct target gene of the Wnt/β-catenin pathway, to assess pathway activity.

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for AXIN2 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of AXIN2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental application.

References

An In-Depth Technical Guide on the In Vivo Pharmacokinetics of Compound X

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of G244-LM is not feasible as public data for this specific molecule is unavailable. However, a comprehensive template, reflecting the requested structure and content for a hypothetical compound, "Compound X," has been generated below. This guide serves as a framework for researchers, scientists, and drug development professionals to structure their own findings.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the in vivo pharmacokinetic profile of Compound X, a novel therapeutic agent. The following sections outline the experimental methodologies, key pharmacokinetic parameters, biodistribution, and potential metabolic pathways. All quantitative data are summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of Compound X were evaluated in a murine model following a single intravenous (IV) and oral (PO) administration. The key parameters are summarized in the table below.

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 1 mg/kg | 5 mg/kg |

| Cmax (ng/mL) | 1250 ± 150 | 480 ± 95 |

| Tmax (h) | 0.25 | 2.0 |

| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 2100 ± 320 |

| AUC (0-inf) (ng·h/mL) | 3450 ± 480 | 2300 ± 350 |

| Half-life (t1/2) (h) | 4.5 ± 0.8 | 5.1 ± 0.9 |

| Clearance (CL) (mL/h/kg) | 290 ± 40 | - |

| Volume of Distribution (Vd) (L/kg) | 1.8 ± 0.3 | - |

| Bioavailability (F) (%) | - | 38% |

Biodistribution of Compound X

To understand the tissue distribution of Compound X, a study was conducted in a murine model. Tissues were collected at 24 hours post-administration of a 1 mg/kg radiolabeled dose.

| Tissue | Concentration (% Injected Dose per Gram) |

| Blood | 2.5 ± 0.5 |

| Liver | 15.8 ± 3.2 |

| Spleen | 29.0 ± 3.9 |

| Kidneys | 8.1 ± 1.5 |

| Lungs | 4.3 ± 0.9 |

| Heart | 1.9 ± 0.4 |

| Brain | 0.1 ± 0.05 |

| Tumor | 37.7 ± 5.3 |

Experimental Protocols

In Vivo Pharmacokinetic Study

-

Animal Model: Male C57BL/6J mice (n=5 per group), aged 8-10 weeks.

-

Dosing:

-

Intravenous (IV): A single 1 mg/kg dose of Compound X was administered via the tail vein.

-

Oral (PO): A single 5 mg/kg dose of Compound X was administered by oral gavage.

-

-

Sample Collection: Blood samples (approximately 50 µL) were collected from the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Analysis: Plasma concentrations of Compound X were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the key pharmacokinetic parameters.

Biodistribution Study

-

Animal Model: Male C57BL/6J mice bearing KPC3-TRP1 tumors (n=5).

-

Radiolabeling: Compound X was radiolabeled with Indium-111 ([¹¹¹In]In).

-

Administration: A single 1 mg/kg dose of [¹¹¹In]In-Compound X was administered intraperitoneally.

-

Imaging: SPECT/CT imaging was performed at 24 hours post-injection to visualize the in vivo distribution.

-

Ex Vivo Analysis: Following imaging, mice were euthanized, and tissues of interest were collected, weighed, and the radioactivity was measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).[1]

Visualizations

Experimental Workflow for In Vivo Pharmacokinetics

Caption: Workflow for the in vivo pharmacokinetic study of Compound X.

Proposed Metabolic Pathway of Compound X

Caption: Proposed primary metabolic pathway for Compound X.

References

G244-LM: A Technical Guide to AXIN Protein Stabilization and Wnt/β-catenin Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

G244-LM is a potent and specific small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. By inhibiting the poly-ADP-ribosylation (PARsylation) activity of tankyrases, this compound prevents the ubiquitination and subsequent proteasomal degradation of AXIN proteins. This leads to the stabilization and accumulation of AXIN, a crucial scaffold protein in the β-catenin destruction complex. The increased levels of AXIN enhance the degradation of β-catenin, thereby downregulating the canonical Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its effects, detailed experimental protocols for studying AXIN stabilization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of AXIN in Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. The central effector of this pathway is β-catenin, a transcriptional co-activator. The cellular levels of β-catenin are tightly controlled by a multiprotein "destruction complex," which includes the scaffold proteins AXIN and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1α (CK1α).

In the absence of a Wnt ligand, the destruction complex facilitates the sequential phosphorylation of β-catenin by CK1α and GSK3β. This phosphorylation event marks β-catenin for ubiquitination by the E3 ubiquitin ligase β-TrCP, leading to its rapid degradation by the proteasome. When a Wnt ligand binds to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell proliferation and survival.

AXIN is a concentration-limiting component of the destruction complex, and its stability is a critical determinant of the complex's activity. The levels of AXIN are, in turn, regulated by the tankyrase enzymes (TNKS1 and TNKS2). Tankyrases are poly(ADP-ribose) polymerases (PARPs) that PARsylate AXIN, tagging it for ubiquitination and proteasomal degradation.

This compound: Mechanism of Action

This compound is a small-molecule inhibitor that targets the catalytic activity of tankyrase 1 and 2.[1] By binding to the nicotinamide sub-pocket of the tankyrase catalytic domain, this compound prevents the transfer of ADP-ribose units to substrate proteins, including AXIN. This inhibition of PARsylation shields AXIN from recognition by the ubiquitin ligase RNF146, thereby preventing its degradation. The resulting stabilization and accumulation of AXIN protein enhance the assembly and activity of the β-catenin destruction complex, leading to increased β-catenin phosphorylation and degradation. Consequently, the nuclear translocation of β-catenin is reduced, and the transcription of Wnt target genes is suppressed.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound in AXIN stabilization.

Quantitative Data on the Effects of this compound

While extensive quantitative data for this compound is emerging, initial studies have demonstrated its potent activity in downregulating Wnt/β-catenin signaling in cancer cell lines. The following tables summarize key findings from preclinical studies of this compound and the well-characterized tankyrase inhibitor XAV939, which is expected to have a similar mechanism of action.

Table 1: Inhibition of Wnt/β-catenin Signaling by this compound in HCT-15 Colorectal Cancer Cells [2]

| Assay Type | Treatment | % Inhibition of Wnt/β-catenin Signaling |

| TOPbrite Wnt Reporter | 1 µmol/L this compound | ~50% |

| AXIN2 mRNA Expression | 1 µmol/L this compound | ~50% |

Table 2: Effect of this compound on Cell Cycle in Colorectal Cancer Cell Lines [2]

| Cell Line | Treatment | Effect on Cell Cycle |

| COLO-320DM | This compound | Reduction in mitotic cells from 24% to 12% |

| HCT-15 | This compound | Reduction in S-phase cells from 28% to 18% |

Table 3: Representative IC50 Values for the Tankyrase Inhibitor XAV939

| Cell Line | Assay | IC50 Value | Reference |

| DLD-1 | TCF-Luciferase Reporter | 26 nM | Huang et al., 2009 |

| SW480 | TCF-Luciferase Reporter | 37 nM | Huang et al., 2009 |

| HEK293 | STF Reporter | ~50 nM | Huang et al., 2009 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on AXIN protein stabilization and Wnt/β-catenin signaling.

Western Blotting for AXIN Protein Levels

This protocol is for determining the relative abundance of AXIN protein in cells treated with this compound.

Experimental Workflow Diagram

Caption: Workflow for Western Blotting analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., SW480, DLD-1) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for AXIN1 or AXIN2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control such as β-actin or GAPDH.

Cycloheximide (CHX) Chase Assay for AXIN Protein Half-life

This assay measures the stability of the AXIN protein by inhibiting new protein synthesis and observing the rate of its degradation over time.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes: G244-LM as a Wnt Signaling Inhibitor in In Vitro Cancer Research

Introduction

G244-LM is a potent and specific small molecule inhibitor of Wnt signaling.[1] It functions by targeting tankyrase, a key enzyme in the Wnt/β-catenin pathway, thereby promoting the degradation of β-catenin and suppressing the transcription of Wnt target genes. Aberrant Wnt signaling is a critical driver in the development and progression of various cancers, particularly colorectal cancer.[2][3] Consequently, this compound serves as a valuable tool for investigating the role of the Wnt pathway in cancer biology and for assessing the therapeutic potential of Wnt inhibition in preclinical in vitro models. These application notes provide detailed protocols for utilizing this compound in standard cell culture experiments.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for the correct preparation of stock solutions and for use in cell culture media.

| Property | Value |

| Formal Name | 3,5,7,8-tetrahydro-2-[4-[2-(methylsulfonyl)phenyl]-1-piperazinyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one |

| CAS Number | 1563007-08-8[1] |

| Molecular Formula | C₁₈H₂₂N₄O₃S₂[1] |

| Formula Weight | 406.5 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| Solubility | DMF: 2 mg/mL; DMSO: 5 mg/mL; Ethanol: 0.25 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL |

| Storage | -20°C |

| Stability | ≥ 4 years |

In Vitro Efficacy of this compound

This compound has demonstrated inhibitory effects on the growth and proliferation of various cancer cell lines and organoids where the Wnt pathway is constitutively active.

| Cell/Organoid Model | Effect | Concentration / IC₅₀ | Reference |

| COLO-320DM Colorectal Cancer Cells | Inhibition of Wnt signaling and colony formation | 0.2 µM | |

| SW403 Colorectal Cancer Cells | Inhibition of Wnt signaling and colony formation | 0.2 µM | |

| HCT-15 Colorectal Cancer Cells | No inhibition of colony formation | 0.2 µM | |

| DLD-1 Colorectal Cancer Cells | No inhibition of colony formation | 0.2 µM | |

| HEK293 and 10T1/2 Cells | Inhibition of Wnt3a-induced signaling in a reporter assay | Not specified | |

| Mouse Intestinal Organoids | Growth inhibition | IC₅₀ = 0.11 µM | |

| ApcMin Mouse Adenoma Organoids | Growth inhibition | Not specified |

Experimental Protocols

Herein are detailed protocols for assessing the in vitro effects of this compound.

Protocol 1: Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells over a range of concentrations and to calculate the IC₅₀ value.

Materials:

-

Cancer cell line of interest (e.g., COLO-320DM)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Multimode plate reader with luminescence detection

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then resuspend in complete culture medium to the desired density.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density should be optimized to ensure cells are in the exponential growth phase at the end of the experiment.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.

-

On the day of treatment, perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

-

Assessing Cell Viability:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log of this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Protocol 2: Colony Formation (Clonogenic) Assay

Objective: To assess the effect of this compound on the ability of single cells to proliferate and form colonies, a measure of long-term cell survival and reproductive integrity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

6-well cell culture plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Harvest and count cells to prepare a single-cell suspension.

-

Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) into 6-well plates containing 2 mL of complete medium.

-

Incubate for 24 hours to allow for attachment.

-

-

This compound Treatment:

-

Prepare this compound dilutions in complete medium as described in Protocol 1.

-

Replace the medium in each well with medium containing the desired concentrations of this compound or a vehicle control.

-

Incubate the plates for 7 to 13 days, allowing colonies to form. Change the medium with freshly prepared this compound every 2-3 days.

-

-

Colony Staining and Quantification:

-

After the incubation period, wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and add 1 mL of Crystal Violet solution to each well.

-

Incubate for 20-30 minutes at room temperature.

-

Gently wash the wells with water until the excess stain is removed.

-

Allow the plates to air dry.

-

Data Analysis:

-

Scan or photograph the plates.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE of control / 100))

-

Visualizations

Wnt/β-catenin Signaling Pathway and the Action of this compound

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.

General Experimental Workflow for In Vitro Testing of this compound

Caption: A generalized workflow for evaluating the efficacy of this compound in vitro.

References

Application Notes and Protocols for G244-LM in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

G244-LM is a potent and specific small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting tankyrase, this compound prevents the PARsylation-dependent degradation of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced degradation of β-catenin, and subsequent suppression of Wnt target gene transcription. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making this compound a valuable tool for cancer research and drug development.[3]

These application notes provide detailed protocols for the dissolution and preparation of this compound for use in common cell-based assays, including cell viability, colony formation, and 3D organoid culture assays.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 1563007-08-8 | [1][2] |

| Molecular Formula | C₁₈H₂₂N₄O₃S₂ | |

| Molecular Weight | 406.52 g/mol | |

| Appearance | White to off-white solid powder | |

| Purity | >98% (typically) | - |

| Solubility | DMSO: ~5 mg/mL (~12.3 mM) DMF: 2 mg/mL DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL Ethanol: 0.25 mg/mL |

Preparation of this compound Stock Solutions

For consistency and reproducibility, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be serially diluted to the desired working concentrations.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes

Protocol for 10 mM Stock Solution:

-

Equilibrate the this compound vial to room temperature before opening.

-